

Spectroscopic Characterization of 5-Bromo-2,4-dimethyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2,4-dimethyl-2H-indazole**

Cat. No.: **B1520039**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethyl-2H-indazole is a substituted N-heterocyclic compound of interest in medicinal chemistry and materials science.^[1] Its structural features, including the indazole core, bromine substituent, and methyl groups, make it a valuable intermediate in the synthesis of novel bioactive molecules with potential applications as anti-inflammatory and anticancer agents.^[1] A thorough spectroscopic characterization is fundamental to confirm its identity, purity, and structure, ensuring the reliability of any subsequent research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Bromo-2,4-dimethyl-2H-indazole** and outlines the field-proven methodologies for their acquisition and interpretation. As a self-validating system, the protocols and data interpretation principles described herein are grounded in established spectroscopic techniques for N-heterocyclic compounds.

Molecular Structure and Key Features

The structure of **5-Bromo-2,4-dimethyl-2H-indazole** (CAS 1159511-89-3) consists of a bicyclic indazole core with a bromine atom at the 5-position, a methyl group at the 4-position, and a methyl group on the N2 nitrogen of the pyrazole ring.

- Molecular Formula: C₉H₉BrN₂^[1]

- Molecular Weight: 225.09 g/mol [1]
- Monoisotopic Mass: 223.9949 Da[2]

The substitution pattern, particularly the N2-methylation, defines it as a 2H-indazole, which has distinct spectroscopic signatures compared to its 1H-indazole isomer.

Expected Spectroscopic Data and Interpretation

While specific experimental spectra for this exact compound are not publicly available, we can predict the characteristic features based on extensive data from analogous substituted indazoles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atom and the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	~8.0 - 8.2	Singlet (s)	-	The proton at C3 of the indazole ring typically appears as a singlet at a downfield position in 2H-indazoles.
H-6	~7.3 - 7.5	Doublet (d)	~8.5 - 9.0	Coupled to H-7.
H-7	~7.1 - 7.3	Doublet (d)	~8.5 - 9.0	Coupled to H-6.
N-CH ₃	~4.0 - 4.2	Singlet (s)	-	The N-methyl group in 2H-indazoles is typically deshielded and appears as a sharp singlet.
C4-CH ₃	~2.4 - 2.6	Singlet (s)	-	The methyl group on the benzene ring will be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are particularly useful for confirming the 2H-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C3	~122 - 125	In 2H-indazoles, C3 is typically more shielded compared to 1H-isomers.
C3a	~120 - 123	Bridgehead carbon.
C4	~130 - 133	Carbon bearing the methyl group.
C5	~115 - 118	Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
C6	~128 - 131	
C7	~110 - 113	
C7a	~148 - 151	Bridgehead carbon adjacent to N2.
N-CH ₃	~35 - 38	N-methyl carbon.
C4-CH ₃	~15 - 18	C4-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For **5-Bromo-2,4-dimethyl-2H-indazole**, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data

Ion	m/z (Predicted)	Key Feature
$[M]^+$	224 & 226	Molecular ion peak showing a characteristic M and M+2 pattern with approximately 1:1 intensity ratio, which is indicative of a single bromine atom.[2]
$[M+H]^+$	225 & 227	Protonated molecular ion, also exhibiting the 1:1 isotopic pattern.[2]

Expert Insight: The presence of the bromine atom provides a clear and easily identifiable signature in the mass spectrum, making it a powerful tool for confirming the presence of this halogen in the molecule.

Infrared (IR) Spectroscopy

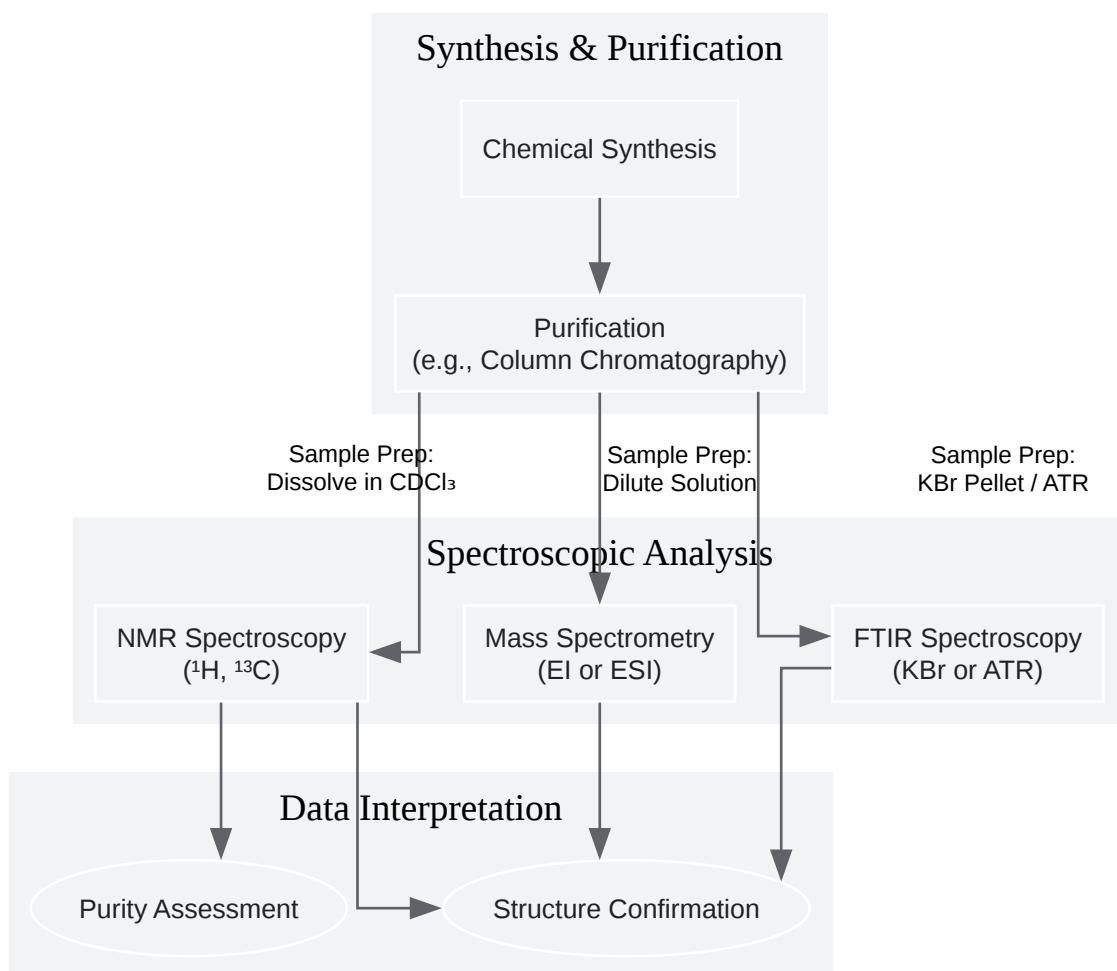
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bonds of the indazole ring.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2950 - 2850	C-H Stretch	Methyl (CH ₃)
1620 - 1580	C=C Stretch	Aromatic Ring
1500 - 1450	C=N Stretch	Indazole Ring
1250 - 1150	C-N Stretch	Indazole Ring
~800	C-H Bend	Aromatic (out-of-plane)
700 - 550	C-Br Stretch	Bromoalkane

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.


Sample Preparation

Proper sample preparation is critical for obtaining meaningful results. The compound is expected to be a solid at room temperature.[\[1\]](#)

- NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- MS: For Electrospray Ionization (ESI), prepare a dilute solution (~1 mg/mL) in a solvent such as methanol or acetonitrile. For Electron Ionization (EI), a solid probe can be used.
- FTIR: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100-200 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized organic compound like **5-Bromo-2,4-dimethyl-2H-indazole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 5-bromo-2,4-dimethyl-2H-indazole (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2,4-dimethyl-2H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1520039#spectroscopic-data-of-5-bromo-2-4-dimethyl-2h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com